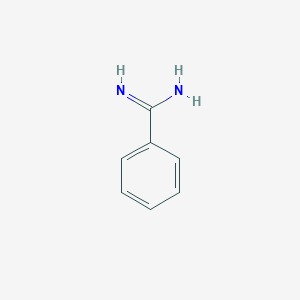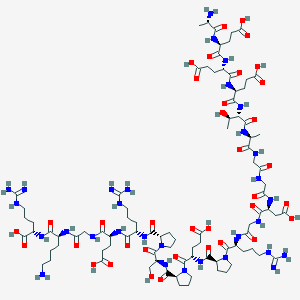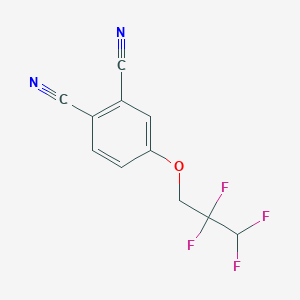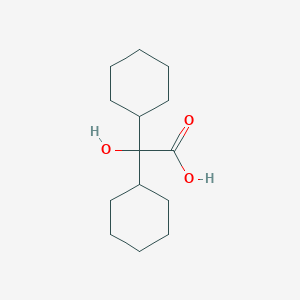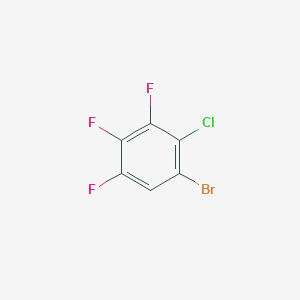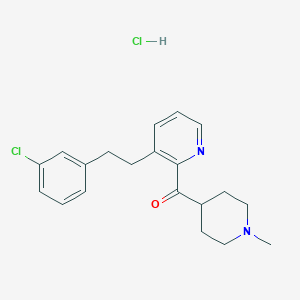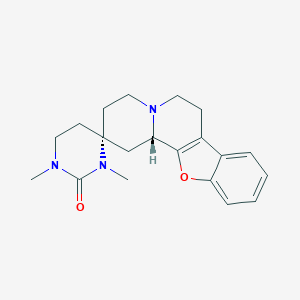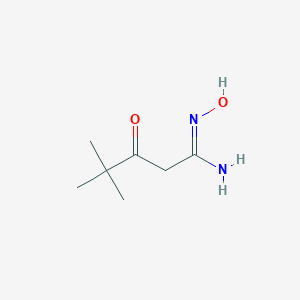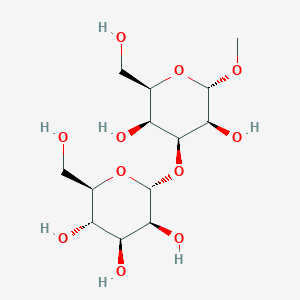
Methyl 3-O-mannopyranosyltalopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-O-mannopyranosyltalopyranoside is a naturally occurring compound that has been found to exhibit various biological activities. It is commonly known as MMT and is a glycoside derivative of talose. MMT has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of MMT is not fully understood, but it is believed to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MMT has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as IL-6 and TNF-α, the modulation of immune responses, and the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-viral properties against various viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
MMT has several advantages for lab experiments, including its availability, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and the need for specialized equipment for its synthesis and purification.
Future Directions
The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field. These include the development of novel MMT derivatives with enhanced biological activity, the investigation of MMT's potential as a drug delivery agent, and the exploration of its potential for use in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, MMT is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of MMT is not fully understood, it has been shown to act through various pathways, including the inhibition of inflammatory mediators, modulation of immune responses, and induction of apoptosis in cancer cells. The potential therapeutic applications of MMT are still being explored, and there are several future directions for research in this field.
Synthesis Methods
MMT can be synthesized through various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis of MMT from talose and methyl α-D-mannopyranoside. The process involves the use of various chemical reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Scientific Research Applications
MMT has been extensively studied for its potential therapeutic applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties.
properties
CAS RN |
114375-70-1 |
|---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-LTFRSEQISA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
synonyms |
M 3-O-MT methyl 3 O-alpha-D-mannopyranosyl-alpha-D-talopyranoside methyl 3-O-mannopyranosyltalopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




